Structural Differentiation: 6-Cyano vs. 6-Methylcarbamoyl Substituent Impact on Physicochemical Properties
CAS 1050884-26-8 features an electron-withdrawing cyano group at the 6-position of the pyrrole ring, contrasting with the hydrogen-bond-donating methylcarbamoyl group present in the closest commercially available analog (CAS 1087784-18-6) . This substitution alters key drug-likeness parameters relevant for fragment-based screening and lead optimization. The calculated logP (cLogP) for CAS 1050884-26-8 is 2.48, compared to 1.95 for the methylcarbamoyl analog, reflecting a meaningful difference in lipophilicity that affects passive permeability . The cyano group also exhibits a distinct electrostatic potential surface, acting as a potent hydrogen-bond acceptor (HBA strength ~0.65 vs. ~0.45 for the amide carbonyl) while eliminating the hydrogen-bond donor (HBD) count (HBD = 0 for cyano analog; HBD = 1 for methylcarbamoyl analog), which is a critical differentiator in central nervous system (CNS) multiparameter optimization (MPO) scores [1].
| Evidence Dimension | Physicochemical and drug-likeness properties (cLogP, HBA/HBD count) |
|---|---|
| Target Compound Data | cLogP = 2.48; HBA = 4; HBD = 0 |
| Comparator Or Baseline | tert-Butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS 1087784-18-6): cLogP = 1.95; HBA = 4; HBD = 1 |
| Quantified Difference | ΔcLogP = +0.53; ΔHBD = -1 |
| Conditions | Calculated via ChemAxon/MarvinSuite using standard pH 7.4 parameters; HBA count based on N and O atoms. |
Why This Matters
The absence of an H-bond donor and higher lipophilicity for CAS 1050884-26-8 make it preferentially suited for CNS-targeted kinase inhibitor programs over the methylcarbamoyl analog, where lower HBD count correlates with improved blood–brain barrier penetration.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
